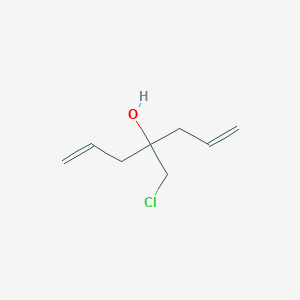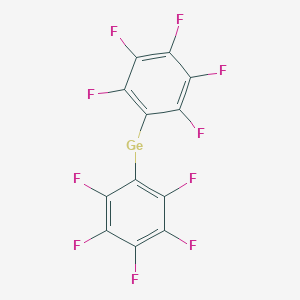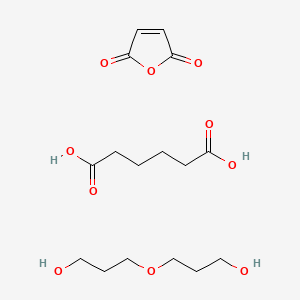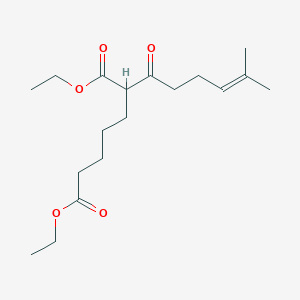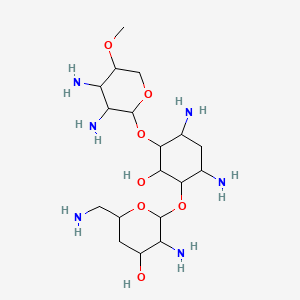
Seldomycin factor 5 trisulfate hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Seldomycin factor 5 trisulfate hexahydrate is a member of the seldomycin family, which belongs to the aminoglycoside class of antibiotics. This compound is known for its potent antibacterial properties, particularly against aminoglycoside-resistant bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of seldomycin factor 5 involves several steps, including the displacement of a sulfonate ester to form 3’-epi-seldomycin factor 5. The removal of the hydroxyl group is achieved using the Barton procedure . The synthetic route typically involves the use of sodium iodide in dimethylformamide, leading to high yields of the desired product .
Industrial Production Methods: Industrial production of seldomycin factor 5 is primarily achieved through fermentation using Streptomyces hofunensis. The fermentation process is optimized by altering cultural conditions and using mutant strains resistant to specific analogues . The presence of Bacto-Peptone in the fermentation medium is crucial for high yields .
Chemical Reactions Analysis
Types of Reactions: Seldomycin factor 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. The removal of the 3’-hydroxyl group via displacement of a sulfonate ester is a notable reaction .
Common Reagents and Conditions: Common reagents used in the reactions of seldomycin factor 5 include sodium iodide, dimethylformamide, and Raney nickel . The Barton procedure is frequently employed for the removal of hydroxyl groups .
Major Products Formed: The major products formed from the reactions of seldomycin factor 5 include 3’-epi-seldomycin factor 5 and 3’-deoxyseldomycin factor 5 . These derivatives exhibit enhanced antibacterial activity against resistant strains .
Scientific Research Applications
Seldomycin factor 5 has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationships of aminoglycosides . In biology and medicine, it is employed to investigate mechanisms of bacterial resistance and to develop new antibiotics . Industrially, seldomycin factor 5 is used in the production of derivatives with improved antibacterial properties .
Mechanism of Action
The mechanism of action of seldomycin factor 5 involves binding to the bacterial ribosome, thereby inhibiting protein synthesis. This binding disrupts the translation process, leading to bacterial cell death . The compound targets the 30S subunit of the ribosome, preventing the formation of functional proteins .
Comparison with Similar Compounds
Seldomycin factor 5 is unique due to its potent activity against aminoglycoside-resistant bacteria. Similar compounds include kanamycin, gentamicin, and tobramycin . While these antibiotics share a similar mechanism of action, seldomycin factor 5 exhibits superior activity against resistant strains due to its structural modifications .
Properties
CAS No. |
56276-26-7 |
|---|---|
Molecular Formula |
C18H38N6O7 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
3-amino-6-(aminomethyl)-2-[4,6-diamino-3-(3,4-diamino-5-methoxyoxan-2-yl)oxy-2-hydroxycyclohexyl]oxyoxan-4-ol |
InChI |
InChI=1S/C18H38N6O7/c1-27-10-5-28-17(13(24)12(10)23)30-15-7(20)3-8(21)16(14(15)26)31-18-11(22)9(25)2-6(4-19)29-18/h6-18,25-26H,2-5,19-24H2,1H3 |
InChI Key |
HJKXMQLJTKUBMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1COC(C(C1N)N)OC2C(CC(C(C2O)OC3C(C(CC(O3)CN)O)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


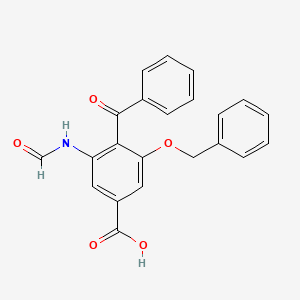
![10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14629528.png)
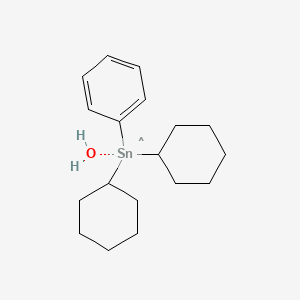
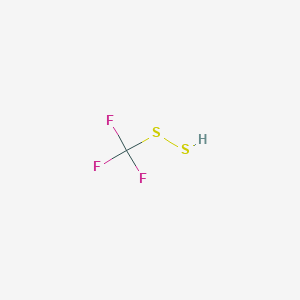
![1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14629542.png)

![2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide](/img/structure/B14629549.png)

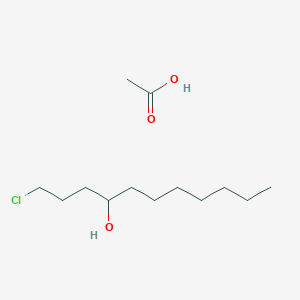
![Ethanol, 2-[(pentafluorophenyl)thio]-](/img/structure/B14629561.png)
